molecular formula C15H8O B144189 4H-Cyclopenta[def]phenanthren-4-one CAS No. 5737-13-3

4H-Cyclopenta[def]phenanthren-4-one

Cat. No. B144189
CAS RN: 5737-13-3
M. Wt: 204.22 g/mol
InChI Key: IFCBMPOMNSORDG-UHFFFAOYSA-N
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Description

4H-Cyclopenta[def]phenanthren-4-one is a tetracyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a core structure for synthesizing various derivatives with applications in materials science, particularly in the field of photovoltaics and organic electronics .

Synthesis Analysis

The synthesis of 4H-Cyclopenta[def]phenanthren-4-one derivatives has been achieved through different methods. For instance, conjugated polymers bearing the 4H-cyclopenta[def]phenanthrene unit have been synthesized for use in photovoltaic cells. These polymers were created by incorporating the unit with a 4,7-dithienyl-2,1,3-benzothiadiazole unit using Suzuki conditions . Another approach involved cyclizing 4-fluoreneacetic acid with AlCl3 to yield 4H-cyclopenta[def]phenanthren-8-ol, which was then reduced to 4H-cyclopenta[def]phenanthrene .

Molecular Structure Analysis

The molecular structure of 4H-cyclopenta[def]phenanthren-4-one and its derivatives has been extensively studied. X-ray crystallographic analysis has provided detailed insights into the molecular conformation and the space groups of various complexes. For example, the complex (η^6-cppH)Cr(CO)3 crystallizes in the orthorhombic space group Pbca . The molecular structure is also influenced by the type of substituents attached to the core structure, as seen in the synthesis of organometallic complexes .

Chemical Reactions Analysis

4H-Cyclopenta[def]phenanthren-4-one undergoes various chemical reactions, including photocarboxylation with carbon dioxide to afford carboxylic acids , oxidation to yield ketones and diketones , and the Fries rearrangement to produce acetyl derivatives . Michael addition reactions have also been reported, leading to the synthesis of bifluorenylidene derivatives . Bromination of amines derived from the compound shows regioselectivity, with bromine being introduced at specific positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-cyclopenta[def]phenanthren-4-one derivatives have been characterized using various techniques. UV-vis spectroscopy and cyclic voltammetry have been used to estimate the HOMO-LUMO energy bandgaps of synthesized polymers, which are crucial for their application in solar cells . The stability and reactivity of the compound have been further explored through the study of stable ozonides derived from it, which upon reduction or photo-irradiation yield various products such as dialdehydes, diols, and lactones . Additionally, the analysis of C-H...O interactions in cyclopenta[a]phenanthrenes has provided insights into the packing motifs in crystal structures .

Scientific Research Applications

Environmental Chemistry and Mutagenic Activity

4H-Cyclopenta[def]phenanthren-4-one has garnered interest in environmental chemistry, particularly due to the mutagenic activity observed in some of its derivatives. Studies have focused on the synthesis, reactivities, and spectral characterization of this compound and related substances (Minaba & Suzuki, 1986).

Electronic Spectrum and Molecular Structure

The electronic spectra of 4H-Cyclopenta[def]phenanthren-4-one have been characterized in various states such as solution, vapor phase, and low temperature. Molecular orbital techniques have been used to calculate electronic states and transitions, assisting in understanding its π-π* transitions (Favini, Gamba & Capietti, 1975).

Electron Acceptor Properties

Research has shown that 4H-Cyclopenta[def]phenanthren-4-one can act as an electron acceptor. For instance, its trinitro derivative forms charge-transfer complexes with polycyclic aromatic hydrocarbons, exhibiting better complexing capabilities than other known compounds in similar roles (Minabe, Yoshida & Kimura, 1985).

Synthesis from Various Precursors

Several methods have been developed for synthesizing 4H-Cyclopenta[def]phenanthren-4-one, including from acenaphthene and fluorene skeletons. These methods are suitable for large-scale preparation and provide a starting point for creating higher methylene-bridged polycyclic aromatic hydrocarbons (Yang & Harvey, 1992); (Yoshida, Minabe & Suzuki, 1983).

Ozonization and Derivative Synthesis

The ozonization of 4H-Cyclopenta[def]phenanthren-4-one leads to a stable monomeric ozonide, from which various derivatives like dialdehyde, diol, and lactone can be synthesized (Yoshida, Kadokura, Minabe & Suzuki, 1979).

Conjugated Polymer and Electroluminescence

A novel derivative of 4H-Cyclopenta[def]phenanthren-4-one with a bis-methylsulfanyl-methylene unit has been synthesized and used in electroluminescent polymers. This development is significant for electronic and photonic applications, highlighting its potential in advanced material science (Song et al., 2009).

properties

IUPAC Name

tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaen-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBMPOMNSORDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C4=CC=CC(=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205967
Record name 4H-Cyclopenta(def)phenanthren-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Cyclopenta[def]phenanthren-4-one

CAS RN

5737-13-3
Record name 4H-Cyclopenta[def]phenanthren-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5737-13-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Cyclopenta(def)phenanthren-4-one
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Record name 5737-13-3
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Record name 4H-Cyclopenta(def)phenanthren-4-one
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Record name 4H-CYCLOPENTA(DEF)PHENANTHREN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
X Han, Y Zhang, KK Wang - The Journal of Organic Chemistry, 2005 - ACS Publications
Treatment of propargylic diols 5−7 with thionyl chloride promoted a cascade sequence of reactions leading to dichlorides 10−12 and, after reduction with tributyltin hydride, the diindeno-…
Number of citations: 29 pubs.acs.org
X Han - 2001 - search.proquest.com
A derivative of 4H-cyclopenta [def] phenanthren-4-one, 51, was synthesized from the protected ninhydrin 54 and 2 equivalents of 1-(2-ethynylphenyl)-2-phenylethyne. Condensation of …
Number of citations: 3 search.proquest.com
M Minabe, M Yoshida, Y Takabayashi… - Bulletin of the Chemical …, 1988 - journal.csj.jp
Acetylations of 2- and 3-methoxy-4H-cyclopenta[def]phenanthrene gave predominantly the 1- and 8-acetyl derivatives, respectively. The acetylation of the 1-methoxy compound …
Number of citations: 3 www.journal.csj.jp
M Yoshida, M Kobayashi, M Minabe… - Bulletin of the Chemical …, 1981 - journal.csj.jp
The sulfonation of 4H-cyclopenta[def]phenanthrene gave 1-sulfonic acid accompanied by formation of 2-, 3-, and 8-analogues. The reaction of 8,9-dihydro derivative with sulfuric acid in …
Number of citations: 8 www.journal.csj.jp
JE Rice, GS Makowski, TJ Hosted Jr, EJ Lavoie - Cancer letters, 1985 - Elsevier
A series of methylene-bridged and keto-bridged bay region derivatives of chrysene and phenanthrene were prepared and evaluated for mutagenic activity in Salmonella typhimurium …
Number of citations: 15 www.sciencedirect.com
T Kimura, M Minabe, K Suzuki - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
The compound 9-(4H-cyclopenta[def]phenanthren-4-yl)-9,9′-bifluorene was synthesized by the Michael addition of 4H-cyclopenta[def]phenanthrene to 9,9′-bifluorenylidene and also …
Number of citations: 7 www.journal.csj.jp
S Song, Y Jin, J Kim, SH Park, SH Kim, K Lee, H Suh - Polymer, 2008 - Elsevier
Poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthrene)) (PCPP) is a stable blue light emitting conjugated polymer even after annealing at 150C or operation of the device in air…
Number of citations: 15 www.sciencedirect.com
WS Jiang, D Sun, SY Xie, RB Huang… - … Section E: Structure …, 2009 - scripts.iucr.org
(IUCr) 4H-Cyclopenta[def]phenanthren-4-one Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 2 scripts.iucr.org
G Favini, A Gamba, G Capietti - Journal of Molecular Spectroscopy, 1975 - Elsevier
Electronic spectra of 4H-Cyclopenta(def)phenanthren-4-one, prepared by oxidation of 4,5-Methylenphenanthrene, were experimentally characterized in solution, in the vapor phase …
Number of citations: 2 www.sciencedirect.com
M Minabe, M Yoshida, O Kimura - Bulletin of the Chemical Society of …, 1985 - journal.csj.jp
2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one (TNC) was synthesized by the nitration of the parent ketone. TNC formed charge-transfer complexes with polycyclic aromatic …
Number of citations: 9 www.journal.csj.jp

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